T-448 (free base)

Vue d'ensemble

Description

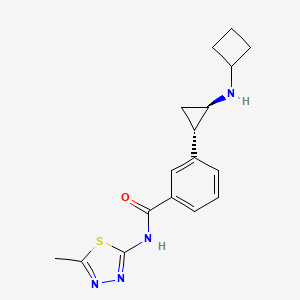

T-448 (free base) is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1, an H3K4 demethylase), with an IC50 of 22 nM . It enhances H3K4 methylation in primary cultured rat neurons .

Molecular Structure Analysis

The molecular formula of T-448 (free base) is C17H20N4OS . The molecular weight is 328.43 . The SMILES representation is O=C(NC1=NN=C©S1)C2=CC=CC([C@H]3C@HC3)=C2 .Chemical Reactions Analysis

T-448 (free base) is known to inhibit LSD1 enzyme activity, which results in the enhancement of H3K4 methylation levels . This can lead to increased mRNA expression of neural plasticity-related genes, including brain-derived neurotrophic factor (Bdnf), and amelioration of learning dysfunction .Physical And Chemical Properties Analysis

The molecular weight of T-448 (free base) is 328.43 . Its molecular formula is C17H20N4OS .Applications De Recherche Scientifique

Nuclear Physics and Molecular Modeling

The study by Belyshev et al. (2019) discusses the diversity of nuclear degrees of freedom in complex nuclei, focusing on the cluster model and shell model in the 44Ti nucleus. Although not directly related to T-448, this research highlights advanced methodologies in nuclear physics and molecular modeling, which could be relevant for studying the molecular structure and interactions of T-448 in various environments (Belyshev et al., 2019).

Medical Imaging and Diagnostics

The paper by Bottomley et al. (1984) reviews hydrogen NMR relaxation times and mechanisms in human and animal tissues, providing a comprehensive dataset that could be valuable for medical imaging techniques. Understanding the relaxation mechanisms and times is crucial for applications such as MRI, where contrast agents like T-448 might be used (Bottomley et al., 1984).

Nanotechnology and Material Science

Yun et al. (2015) discuss platinum-free counter electrodes in dye-sensitized solar cells, focusing on the stability and efficiency of alternative materials. This research could provide insights into the application of T-448 in similar fields, particularly if T-448 possesses unique electrical or optical properties that could be harnessed in nanotechnology or material science (Yun et al., 2015).

Bioinformatics and Genomic Research

Zalapa et al. (2012) discuss the use of next-generation sequencing (NGS) technologies for the development of microsatellite loci in plants. While not directly related to T-448, the methodologies in genomics and bioinformatics could be relevant for understanding the interaction of T-448 with biological systems at the molecular level (Zalapa et al., 2012).

Mécanisme D'action

T-448 (free base) acts as a specific inhibitor of LSD1 enzyme activity . It enhances H3K4 methylation in primary cultured rat neurons but has little impact on the LSD1-GFI1B complex in human TF-1a erythroblasts . It increases brain H3K4 methylation and partially restores learning function in mice with NMDA receptor hypofunction .

Safety and Hazards

Orientations Futures

T-448 (free base) shows unique therapeutic approaches for central nervous system disorders associated with epigenetic dysregulation . It has the potential to be used in the treatment of disorders associated with H3K4 methylation dysregulation, such as schizophrenia, autism spectrum disorders, intellectual disability disorders, and Huntington’s disease .

Propriétés

IUPAC Name |

3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRYNOVKRKLADI-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)

![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)

![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)

![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)